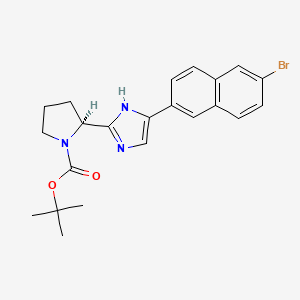

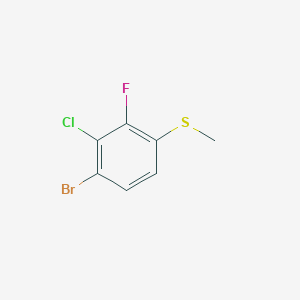

![molecular formula C15H21BN4O3S B6322393 2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester CAS No. 1160791-16-1](/img/structure/B6322393.png)

2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This compound can be synthesized using Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular formula of this compound is C15H21BN4O3S. The InChI representation is InChI=1S/C15H21BN4O3S/c1-6-17-12(21)20-13-19-10-7-9(8-18-11(10)24-13)16-22-14(2,3)15(4,5)23-16/h7-8H,6H2,1-5H3,(H2,17,19,20,21).Physical and Chemical Properties Analysis

The compound has a molecular weight of 348.2 g/mol. It has 6 hydrogen bond acceptors and 2 hydrogen bond donors. The exact mass is 348.1427419 g/mol and the heavy atom count is 24.Applications De Recherche Scientifique

Chemical Synthesis and Material Science

Compounds like the one you're inquiring about are often explored for their utility in organic synthesis, including their roles in forming complex molecules with potential biological or material applications. For example, cyclic boronate esters, to which your compound is related due to the presence of a boronic acid ester group, play crucial roles in various synthetic applications due to their stability and versatile reactivity. These compounds are involved in forming stable complexes with diols and are utilized in Suzuki-Miyaura cross-coupling reactions, a widely used method to form carbon-carbon bonds in the synthesis of complex organic molecules (Golovanov & Sukhorukov, 2021).

Supramolecular Chemistry

In supramolecular chemistry, the ability of boronic acids to form reversible covalent bonds with diols and similar functional groups is exploited in the design of responsive materials, sensors, and drug delivery systems. The pinacol ester part of the compound suggests potential utility in enhancing the solubility or altering the reactivity of the boronic acid component, which can be beneficial in creating more sophisticated supramolecular assemblies (Petzold-Welcke et al., 2014).

Pharmacological Research

While avoiding specifics about drug use and side effects, it's worth noting that heterocyclic compounds similar to "2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester" are central to the development of new pharmaceuticals. Their structural diversity and ability to interact with various biological targets make them key scaffolds in medicinal chemistry. Thiazolo[5,4-b]pyridines, for instance, have been investigated for their potential biological activities, including antimicrobial and anticancer properties, due to their ability to modulate biological pathways (Chaban, 2015).

Mécanisme D'action

One of the most notable applications of 2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester lies in its potential as a building block for synthesizing kinase inhibitors. Kinases are enzymes that play a crucial role in regulating various cellular processes. By targeting and inhibiting specific kinases, researchers can develop drugs for treating diseases like cancer, inflammatory conditions, and neurological disorders.

Propriétés

IUPAC Name |

1-ethyl-3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN4O3S/c1-6-17-12(21)20-13-19-10-7-9(8-18-11(10)24-13)16-22-14(2,3)15(4,5)23-16/h7-8H,6H2,1-5H3,(H2,17,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZLECBWDDORQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC(=N3)NC(=O)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

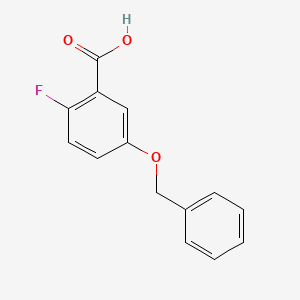

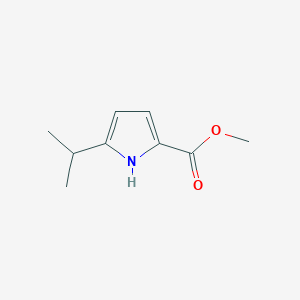

![2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%](/img/structure/B6322317.png)

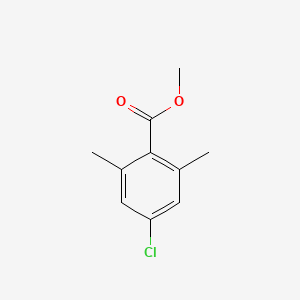

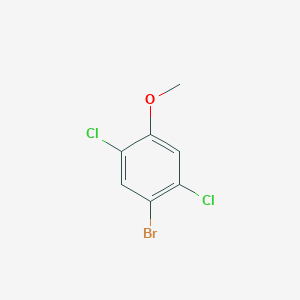

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)

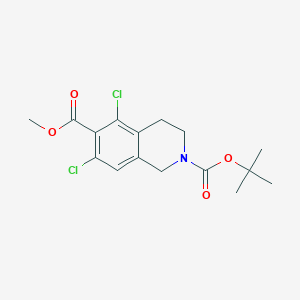

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)

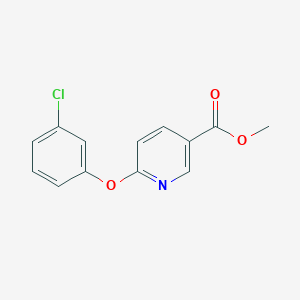

![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)

![5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6322384.png)